molecular formula C7H7IO B1584928 2-Iodobenzyl alcohol CAS No. 5159-41-1

2-Iodobenzyl alcohol

Cat. No. B1584928
CAS RN: 5159-41-1
M. Wt: 234.03 g/mol
InChI Key: WZCXOBMFBKSSFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Iodobenzyl alcohol has been used in the synthesis of various compounds. For instance, it was used in the synthesis of substituted seven-membered lactones, 2-[(E)-(1’-iodo-2’-propenyl)]benzyl alcohol, and 2,3-diphenyl-1-indenone .


Molecular Structure Analysis

The 2-Iodobenzyl alcohol molecule contains a total of 16 bonds. There are 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Iodobenzyl alcohol are not detailed in the search results, it’s known that this compound has been used in the synthesis of various other compounds .


Physical And Chemical Properties Analysis

2-Iodobenzyl alcohol has a molecular weight of 234.03 . It has a melting point of 89-92 °C . The density is approximately 1.9 g/cm³, and it has a boiling point of 288.3 °C at 760 mmHg . The compound has a molar refractivity of 45.6 cm³ and a polar surface area of 20 Ų .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Iodobenzyl alcohol plays a crucial role in the synthesis of various heterocyclic compounds. Mukhopadhyay and Kundu (2001) demonstrated its use in creating (E)-3-alkylidene isobenzofuran-1(3H)-ones, which are significant in pharmaceutical and materials science research. Their method involves treating 2-iodobenzyl alcohol with acetylenic carbinols, leading to highly regio and stereoselective synthesis (Mukhopadhyay & Kundu, 2001).

Three-Component Coupling Reactions

Bhattacharjee et al. (2019) explored 2-iodobenzyl alcohols in aryne three-component coupling reactions. This method provides a straightforward synthesis of 2-iodobenzyl alcohols with good functional group compatibility, demonstrating its versatility in organic synthesis (Bhattacharjee et al., 2019).

Enantioselective Heteroannulation

Chen et al. (2016) reported the first enantioselective heteroannulation of 1,3-dienes by 2-iodobenzyl alcohols. This process provides an efficient method to access optically active chiral indolines and isochromans, highlighting the significance of 2-iodobenzyl alcohol in stereoselective synthesis (Chen et al., 2016).

Synthesis of Radiopaque Compounds

Newton (1976, 1977) investigated 2-iodobenzyl alcohol derivatives for developing radiopaque compounds. These compounds, containing an iodinated aromatic ring, are potential agents for medical imaging techniques like myelography and lymphography (Newton, 1976), (Newton, 1977).

Oxidation of Alcohols

2-Iodoxybenzoic acid (IBX), derived from 2-iodobenzyl alcohol, is crucial in oxidizing alcohols to aldehydes or ketones. This compound is favored in organic chemistry for its selectivity and mildness, as noted by Jiang et al. (2017) in their study on improving reactivity through Lewis acids (Jiang et al., 2017).

Safety And Hazards

2-Iodobenzyl alcohol is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and not to ingest . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water and seek medical attention .

properties

IUPAC Name

(2-iodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7IO/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCXOBMFBKSSFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60199540
Record name 2-Iodobenzylic alcohol
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Molecular Weight

234.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Light yellow powder; [Sigma-Aldrich MSDS]
Record name 2-Iodobenzyl alcohol
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Product Name

2-Iodobenzyl alcohol

CAS RN

5159-41-1
Record name 2-Iodobenzyl alcohol
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Record name 2-Iodobenzylic alcohol
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Record name 2-Iodobenzylic alcohol
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Record name 2-iodobenzylic alcohol
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Record name 2-IODOBENZYLIC ALCOHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
340
Citations
MP Pavan, M Chakravarty, KC Kumara Swamy - 2009 - Wiley Online Library
… We were also curious to see whether isomer maximization is possible in the formation of functionalized benzopyrans by using 2-iodobenzyl alcohol or 2-iodobenzoic acid in place of …
S Bhattacharjee, A Guin, RN Gaykar, AT Biju - Organic letters, 2019 - ACS Publications
… generated from the corresponding precursors (2b–2e) underwent smooth three-component coupling with KI and 4-nitrobenzaldehyde to afford the respective 2-iodobenzyl alcohol …
Number of citations: 23 pubs.acs.org
DK Rayabarapu, CH Cheng - Journal of the American Chemical …, 2002 - ACS Publications
… Thus, 3-methyl-2-iodobenzyl alcohol 15 (1b) underwent cyclization with 2a and 2b to give … Oxidative addition of 2-iodobenzyl alcohol to Ni(0) to generate organonickel (II) species 4 is …
Number of citations: 37 pubs.acs.org
CA Panetta, SM Garlick, HD Durst… - The Journal of …, 1990 - ACS Publications
… This procedure was essentially that which Meyer and Seebach5 used toprepare 2iodobenzyl alcohol. A molecular sieve(4A)-dried solution of 0.035 mol of the 4-alkylbenzyl alcohol, 72 …
Number of citations: 41 pubs.acs.org
T Misiaszek, K Knapik, A Gągor… - Journal of Molecular …, 2013 - Elsevier
… According to X-ray diffraction data they are slightly longer and disordered in 2-iodobenzyl alcohol. However, the region of stretching O–H⋯O (νOH) vibrations shows a different situation. …
Number of citations: 2 www.sciencedirect.com
T Cornilleau, P Hermange, E Fouquet - Chemical Communications, 2016 - pubs.rsc.org
… A 2-iodobenzyl alcohol moiety was smoothly introduced by this method, enabling its … the synthesis of a biaryl with a 2-iodobenzyl alcohol moiety, which could not be efficiently obtained …
Number of citations: 80 pubs.rsc.org
PK Mandali, AK Pati, AK Mishra, DK Chand - ChemistrySelect, 2017 - Wiley Online Library
… 3-dihydroisobenzofurans from 2-iodobenzyl alcohol and terminal arylacetylenes under mild reaction conditions. Reaction of terminal alkylacetylenes with 2-iodobenzyl alcohol however, …
B Wu, J Wu, N Yoshikai - Chemistry–An Asian Journal, 2017 - Wiley Online Library
… The utility of benziodoxole triflate, derived from α,α-bis(trifluoromethyl)-2-iodobenzyl alcohol… α,α-bis(trifluoromethyl)-2-iodobenzyl alcohol promotes iodo(III)cyclization of alkynes bearing …
Number of citations: 27 onlinelibrary.wiley.com
MC Mayorquín-Torres, M Flores-Álamo… - Tetrahedron …, 2017 - Elsevier
… Sonogashira coupling of 17β-acetoxy-4,5-secoandrost-3-yn-5-one with 2-iodobenzyl alcohol, followed by NABH 4 reduction afforded two epimeric steroid alkynediols that after …
Number of citations: 7 www.sciencedirect.com
R Mukhopadhyay, NG Kundu - Tetrahedron, 2001 - Elsevier
… 2-iodobenzyl alcohol and acetylenic carbinols. With that purpose, we reacted 2-iodobenzyl alcohol 4 … carried out by stirring a mixture of 2-iodobenzyl alcohol 4 (1 mmol) and acetylenic …
Number of citations: 22 www.sciencedirect.com

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